![molecular formula C15H13FO2 B6364796 4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1179180-26-7](/img/structure/B6364796.png)
4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%
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Overview
Description
4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%, is an organic compound belonging to the family of aromatic fluorobenzoic acids. It is a white, crystalline solid with a melting point of 122-124°C and a boiling point of 254-256°C. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol. This compound has a variety of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%, has been used extensively in scientific research. It is commonly used as a reagent for the synthesis of other organic compounds, such as pharmaceuticals and biochemicals. It has also been used as a substrate in enzymatic assays, as a fluorescent probe for the detection of metal ions, and as a fluorescent dye for the imaging of biomolecules.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%, is not well understood. However, it is believed that the compound acts as a proton acceptor, allowing for the formation of hydrogen bonds between the compound and other molecules. This allows for the formation of a variety of chemical reactions, depending on the other molecules present.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%, have not been extensively studied. However, in vitro studies have suggested that this compound may act as an inhibitor of the enzyme phospholipase A2. This enzyme is involved in the breakdown of fatty acids, and inhibition of this enzyme may lead to the accumulation of fatty acids in the body.
Advantages and Limitations for Lab Experiments
The major advantage of 4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%, for use in laboratory experiments is its relatively low cost and high purity. Additionally, the compound is relatively stable and has a low toxicity profile. One potential limitation of this compound is its insolubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%. These include further research into the biochemical and physiological effects of this compound, as well as its potential applications in pharmaceuticals and biochemistry. Additionally, further research into the mechanism of action of this compound could lead to the development of new and more effective compounds. Finally, further research into the synthesis and purification of this compound could lead to improved cost-effectiveness and purity.
Synthesis Methods
The synthesis of 4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%, is typically performed via a two-step process. The first step entails the reaction of 2,5-dimethylphenol with fluorobenzene in the presence of a base catalyst. This reaction yields a mixture of the desired product and byproducts. The second step involves the purification of the product by column chromatography.
properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-4-10(2)13(7-9)11-5-6-12(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBNEESGKLGIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681209 |
Source
|
Record name | 3-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenyl)-2-fluorobenzoic acid | |
CAS RN |
1179180-26-7 |
Source
|
Record name | 3-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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